molecular formula C7H3F11N2O B14149409 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide CAS No. 33843-80-0

1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide

Cat. No.: B14149409
CAS No.: 33843-80-0
M. Wt: 340.09 g/mol
InChI Key: SDELTKRIHUURAT-UHFFFAOYSA-N
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Description

1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide typically involves the fluorination of cyclohexane derivatives followed by the introduction of carbohydrazide groups. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The process generally includes the purification of the final product through distillation or recrystallization to achieve high purity levels required for specific applications.

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of partially fluorinated cyclohexane derivatives.

    Substitution: Formation of substituted cyclohexane derivatives with various functional groups.

Scientific Research Applications

1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Medicine: Explored for its potential as a diagnostic agent in imaging techniques such as MRI due to its fluorine content.

    Industry: Utilized in the production of high-performance materials, including fluoropolymers and coatings that require chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms create a highly electronegative environment, which can influence the compound’s binding affinity to specific proteins or enzymes. This interaction can modulate biological pathways, making it useful in various biomedical applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Another highly fluorinated compound with similar stability and resistance properties.

    Perfluorohexanesulfonyl fluoride: Known for its use in surface-active agents and chemical synthesis.

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Used as a cosurfactant in nanocrystal synthesis.

Uniqueness

1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide stands out due to its specific combination of fluorine atoms and carbohydrazide groups, which provide unique chemical reactivity and stability. This makes it particularly valuable in applications requiring high resistance to chemical and thermal degradation.

Properties

CAS No.

33843-80-0

Molecular Formula

C7H3F11N2O

Molecular Weight

340.09 g/mol

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbohydrazide

InChI

InChI=1S/C7H3F11N2O/c8-2(1(21)20-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h19H2,(H,20,21)

InChI Key

SDELTKRIHUURAT-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)NN

Origin of Product

United States

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